2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide
説明
This compound belongs to the furo[3,4-d]pyrimidine class, characterized by a fused furan and pyrimidine ring system. The structure features a p-tolyl group (4-methylphenyl) at position 4 of the furopyrimidine core and an N-(4-ethylphenyl)acetamide side chain. Such compounds are frequently explored for their pharmacological properties, including kinase inhibition and antioxidant activity .
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-3-15-6-10-17(11-7-15)24-19(27)12-26-18-13-30-22(28)20(18)21(25-23(26)29)16-8-4-14(2)5-9-16/h4-11,21H,3,12-13H2,1-2H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNPVEXUDQENHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC=C(C=C4)C)C(=O)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(2,5-Dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide (CAS Number: 1251552-18-7) is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile that merits detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 421.4 g/mol. It features a pyrimidine backbone fused with a furo[3,4-d] structure, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O5 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 1251552-18-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-9, which plays a critical role in extracellular matrix remodeling and is implicated in cancer metastasis and inflammation .
Target Interaction
- Matrix Metalloproteinase-9 (MMP-9) : This enzyme is involved in the degradation of extracellular matrix components and is linked to various pathological processes including tumor progression and angiogenesis . The compound's inhibitory action on MMP-9 could potentially hinder cancer cell invasion and migration.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit MMP activity. For example:
- Cell Line : Human breast cancer cell lines were treated with varying concentrations of the compound.
- Results : A dose-dependent inhibition of MMP-9 activity was observed, suggesting potential anti-metastatic properties.
In Vivo Studies
Animal models have been employed to evaluate the compound's efficacy in reducing tumor growth:
- Model : Murine xenograft models of breast cancer.
- Findings : Administration of the compound resulted in a significant reduction in tumor size compared to control groups, correlating with decreased MMP-9 levels in serum .
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Breast Cancer Metastasis :
- Inflammatory Diseases :
Safety and Toxicity
Toxicological evaluations have shown that the compound has a favorable safety profile:
類似化合物との比較
Comparison with Structural Analogs
Core Structure Modifications
2-(2,5-Dioxo-4-Phenyl-3,4,5,7-Tetrahydrofuro[3,4-d]Pyrimidin-1(2H)-yl)-N-Isopropylacetamide ():
- Key Difference : The phenyl group at position 4 (vs. p-tolyl in the target compound) and isopropyl substituent on the acetamide (vs. 4-ethylphenyl).
- Impact : The absence of a methyl group on the phenyl ring reduces lipophilicity, while the isopropyl group may sterically hinder binding interactions compared to the linear ethyl chain in the target compound.
- 2-(4-(3-Chlorophenyl)-2,5-Dioxo-3,4-Dihydrofuro[3,4-d]Pyrimidin-1(2H,5H,7H)-yl)-N-(4-Methoxyphenyl)Acetamide (): Key Difference: A 3-chlorophenyl group at position 4 and a 4-methoxyphenyl acetamide. The methoxy group improves solubility but may reduce membrane permeability compared to the ethyl group .
Acetamide Side Chain Variations
- 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Phenoxy-Phenyl)Acetamide (): Key Difference: A pyrimidin-2-ylthio group replaces the furopyrimidine core, with a 4-phenoxy-phenyl acetamide.
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide ():
Physicochemical and Spectroscopic Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
